

Comparative study of Reparixin and anti-IL-8 antibodies

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A Comparative Analysis of **Reparixin** and Anti-IL-8 Antibodies in Targeting the IL-8/CXCR1/2 Axis

This guide provides a comprehensive comparison of two prominent therapeutic strategies aimed at inhibiting the pro-inflammatory chemokine Interleukin-8 (IL-8), also known as CXCL8: the small molecule CXCR1/2 antagonist **Reparixin** and neutralizing anti-IL-8 monoclonal antibodies. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data to inform research and development decisions.

Introduction

Interleukin-8 is a key mediator of inflammation, primarily involved in the recruitment and activation of neutrophils and other immune cells to sites of tissue injury or infection.[1] The biological effects of IL-8 are mediated through its interaction with two G protein-coupled receptors, CXCR1 and CXCR2.[1][2] Dysregulation of the IL-8 signaling axis is implicated in a variety of inflammatory diseases and cancers, making it a critical target for therapeutic intervention.[3][4] This guide compares two distinct approaches to modulate this pathway: **Reparixin**, which targets the receptors, and anti-IL-8 antibodies, which neutralize the ligand.

Mechanism of Action

Reparixin is a non-competitive, allosteric inhibitor of both CXCR1 and CXCR2.[5][6] By binding to an allosteric site on the receptors, **Reparixin** induces a conformational change that prevents



receptor activation and downstream signaling, without blocking the binding of IL-8 to the orthosteric site.[7][8] This mode of action effectively inhibits neutrophil chemotaxis and activation.[6]

Anti-IL-8 antibodies are monoclonal antibodies that directly bind to IL-8, sequestering the chemokine and preventing it from interacting with its receptors, CXCR1 and CXCR2.[1][9] This neutralization of the ligand blocks the initiation of the signaling cascade, thereby inhibiting the recruitment and activation of neutrophils.[1] An example of such an antibody is BMS-986253 (Adakitug).[9][10]

Data Presentation

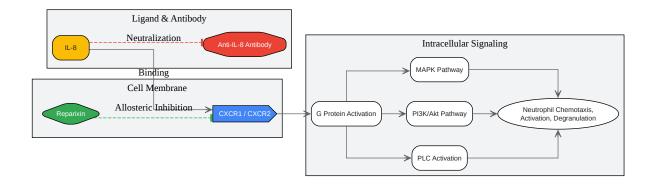
The following table summarizes the key characteristics and quantitative data for **Reparixin** and representative anti-IL-8 antibodies.

Feature	Reparixin	Anti-IL-8 Antibodies
Target	CXCR1 and CXCR2 receptors[6][11]	Interleukin-8 (IL-8/CXCL8) ligand[1]
Mechanism	Non-competitive allosteric inhibitor[5][6]	Direct binding and neutralization of IL-8[1]
IC50 (CXCR1)	~1 nM[6][7][11][12]	Not Applicable
IC50 (CXCR2)	~100-400 nM[6][7][11][12]	Not Applicable
Binding Affinity (Kd)	Not Applicable (allosteric inhibitor)	K4.3: 2.1 x 10 ⁻¹⁰ M[13]K2.2: 2.5 x 10 ⁻¹⁰ M[13]
EC50	Not Applicable	Adakitug (BMS-986253): 43.97 ng/mL for binding to human IL- 8[10]

Signaling Pathway and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

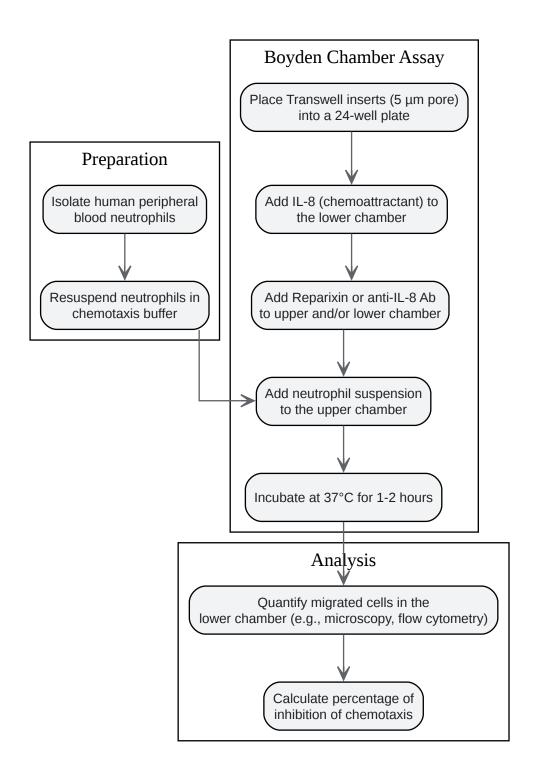




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Caption: IL-8 signaling pathway and points of inhibition.





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Caption: Experimental workflow for a neutrophil chemotaxis assay.

Experimental Protocols



Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is fundamental for evaluating the inhibitory effects of **Reparixin** and anti-IL-8 antibodies on neutrophil migration.

- 1. Preparation of Neutrophils:
- Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.
- Resuspend the isolated neutrophils in a chemotaxis buffer (e.g., HBSS with 0.5% BSA) to a concentration of 1.5 x 10⁶ cells/mL.[14]
- 2. Assay Setup:
- Use a 24-well plate with Transwell inserts (5 μm pore size).[14]
- To the lower chamber, add 500 µL of chemotaxis buffer containing IL-8 at a concentration known to induce chemotaxis (e.g., 20 nM).[14]
- For the test conditions, add varying concentrations of **Reparixin** or anti-IL-8 antibody to both the upper and lower chambers.
- Add 200 μL of the neutrophil suspension to the upper chamber.[14]
- Include a negative control (buffer only in the lower chamber) and a positive control (IL-8 without inhibitor).
- 3. Incubation and Quantification:
- Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 2 hours.[14]
- After incubation, remove the inserts and quantify the number of neutrophils that have migrated to the lower chamber. This can be done by microscopy after staining or by using a plate reader-based method.
- The chemotactic index or the percentage of inhibition is calculated by comparing the number of migrated cells in the test conditions to the positive control.



Receptor Binding Assay

This assay is used to determine the binding affinity of ligands to their receptors. For **Reparixin**, as a non-competitive allosteric inhibitor, functional assays are more relevant. For anti-IL-8 antibodies, a competitive binding assay can be used to assess their ability to block IL-8 binding to its receptors.

- 1. Membrane Preparation:
- Culture cells stably expressing human CXCR1 or CXCR2 (e.g., HEK293 or CHO cells).
- Harvest the cells and prepare a membrane fraction by homogenization and differential centrifugation.
- 2. Competitive Binding Assay:
- In a 96-well plate, add the cell membrane preparation.
- Add a fixed concentration of a radiolabeled IL-8 (e.g., [125]-IL-8).
- Add varying concentrations of the unlabeled anti-IL-8 antibody.
- Incubate to allow binding to reach equilibrium.
- Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
- Measure the radioactivity retained on the filters using a scintillation counter.
- The IC50 value (concentration of antibody that inhibits 50% of the specific binding of the radioligand) is determined and can be used to calculate the inhibition constant (Ki).

Preclinical and Clinical Findings Reparixin

Preclinical:

 Reparixin has demonstrated efficacy in various animal models of inflammation, including ischemia-reperfusion injury and airway inflammation.[7]



• In cancer models, **Reparixin** has been shown to reduce the cancer stem cell population and inhibit tumor growth and metastasis, particularly in breast and thyroid cancer.[8][15] It can also sensitize cancer cells to chemotherapy.[8]

Clinical:

- A meta-analysis of randomized trials suggested that short-term inhibition of CXCL8 activity
 with Reparixin improved survival in patients at high risk for in-hospital mortality without
 increasing the risk of infection.[16] The all-cause mortality in the Reparixin group was 2.3%
 compared to 6.5% in the control group.[16]
- In a Phase 2 study of patients with severe COVID-19 pneumonia, Reparixin led to a statistically significant improvement in clinical outcomes compared to standard of care.[17] [18][19] The rate of clinical events was 16.7% in the Reparixin group versus 42.1% in the standard of care group.[19]
- In a pilot study of patients undergoing on-pump coronary artery bypass graft surgery,
 Reparixin significantly reduced the proportion of neutrophil granulocytes in the blood.[20]

Anti-IL-8 Antibodies

Preclinical:

- Fully human anti-IL-8 monoclonal antibodies have been shown to effectively block IL-8dependent neutrophil activation and chemotaxis in vitro and inhibit IL-8-induced skin inflammation in rabbits.[13]
- In a humanized pancreatic cancer mouse model, an anti-IL-8 antibody enhanced the antitumor activity of an anti-PD-1 antibody.[3]
- Studies in breast cancer models suggest that anti-IL-8 antibodies can decrease tumor growth, angiogenesis, and metastasis.[21]

Clinical:

 BMS-986253 (HuMax-IL8) has been evaluated in a Phase I trial for patients with metastatic or unresectable solid tumors. The monotherapy was well-tolerated and resulted in reductions



in serum IL-8 levels.[22]

- In a Phase I/II trial, the combination of BMS-986253 with nivolumab showed preliminary activity in patients with melanoma that had progressed on checkpoint inhibitors, with a response rate of 13% in this heavily pre-treated population.[9]
- An earlier anti-IL-8 antibody, HuMab 10F8, was shown to be well-tolerated and significantly reduced clinical disease activity in patients with palmoplantar pustulosis, a chronic inflammatory skin disease.[23][24]

Conclusion

Both **Reparixin** and anti-IL-8 antibodies have demonstrated significant potential in modulating the IL-8 signaling pathway for therapeutic benefit in a range of inflammatory diseases and cancers. **Reparixin** offers the advantage of a small molecule with oral and intravenous formulations that targets the common downstream receptors of IL-8 and other related chemokines. In contrast, anti-IL-8 antibodies provide high specificity for the IL-8 ligand, potentially offering a more targeted approach with a longer half-life.

The choice between these two strategies may depend on the specific disease context, the desired pharmacokinetic profile, and the relative contributions of IL-8 versus other CXCR1/2 ligands to the pathology. To date, no head-to-head clinical trials have directly compared the efficacy of **Reparixin** and anti-IL-8 antibodies. Future research, including direct comparative studies, will be crucial to fully elucidate the relative merits of these two promising therapeutic approaches.

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Validation & Comparative





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